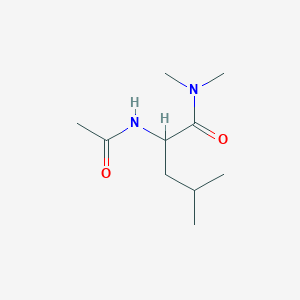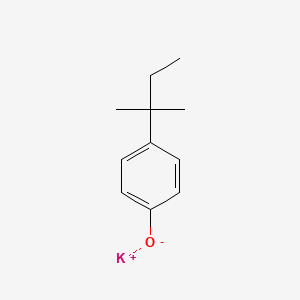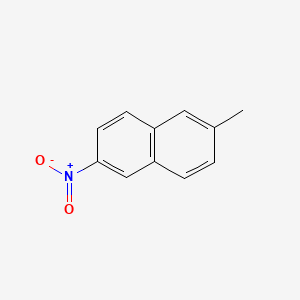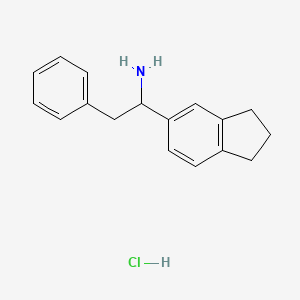
(+-)-2-(Acetylamino)-N,N,4-trimethylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-2-(Acetylamino)-N,N,4-trimethylpentanamide is an organic compound with a complex structure that includes an acetylamino group and a trimethylpentanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (±)-2-(Acetylamino)-N,N,4-trimethylpentanamide typically involves the acetylation of an appropriate amine precursor. One common method is the reaction of 2-amino-4,4-dimethylpentanoic acid with acetic anhydride under controlled conditions to form the acetylamino derivative. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the acetic acid byproduct .
Industrial Production Methods
Industrial production of (±)-2-(Acetylamino)-N,N,4-trimethylpentanamide may involve large-scale acetylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving recrystallization or chromatography to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(±)-2-(Acetylamino)-N,N,4-trimethylpentanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetylamino group to an amine.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .
Applications De Recherche Scientifique
(±)-2-(Acetylamino)-N,N,4-trimethylpentanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of (±)-2-(Acetylamino)-N,N,4-trimethylpentanamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-acetylanthranilic acid: An amidobenzoic acid with similar acetylamino functionality.
2-(Acetylamino)hexanoic acid: Another N-acyl-amino acid with comparable structural features.
Uniqueness
(±)-2-(Acetylamino)-N,N,4-trimethylpentanamide is unique due to its specific trimethylpentanamide backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
79254-51-6 |
|---|---|
Formule moléculaire |
C10H20N2O2 |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
2-acetamido-N,N,4-trimethylpentanamide |
InChI |
InChI=1S/C10H20N2O2/c1-7(2)6-9(11-8(3)13)10(14)12(4)5/h7,9H,6H2,1-5H3,(H,11,13) |
Clé InChI |
BKNLDDNCAZDJQM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)N(C)C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3-Dihydro-1H-benz[e]indene](/img/structure/B13760759.png)






![Acetamide, N-[2-[(2-cyano-4,6-dinitrophenyl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13760803.png)



![2,5,20,23-Tetraoxa-11,14,29,32-tetrazapentacyclo[31.3.1.16,10.115,19.124,28]tetraconta-1(36),6,8,10(40),15(39),16,18,24,26,28(38),33(37),34-dodecaene](/img/structure/B13760836.png)
